2-[(3,5-Dimethoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the Cadogan reaction of 2-aryl-3-nitropyridines, which leads to δ-carbolines . The Cadogan reaction is a successful route for the preparation of carbazoles and is often used in the syntheses of alkaloids . The starting material for the Cadogan reaction, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, was prepared in a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with a 2,5-dimethoxyphenyl boronic acid .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the arrangement of atoms within a crystal and can give insights into the molecular structure of the compound .Chemical Reactions Analysis
The Cadogan reaction, which is used in the synthesis of related compounds, involves a reduction in the nitro group with concomitant ring closure to a pyrrole ring . Mechanistic studies suggest a nitrene intermediate, but there are also hints of an anionic electrocyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, the molecular weight of a related compound, acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester, is 210.2265 .properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-18-15-6-12(7-16(8-15)19-2)9-17-10-13-4-3-5-14(13)11-17/h6-8,13-14H,3-5,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCHAPAMGDXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC3CCCC3C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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